

Application Notes & Protocols: Leveraging [Hydroxy(methanesulfonyloxy)iodo]benzene for Advanced Oxidative Functionalization

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Compound of Interest

Compound Name:	[Hydroxy(methanesulfonyloxy)iodo]benzene
CAS No.:	105551-42-6
Cat. No.:	B013074

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Introduction: The Role of [Hydroxy(methanesulfonyloxy)iodo]benzene in Modern Synthesis

[Hydroxy(methanesulfonyloxy)iodo]benzene, hereafter referred to as HMSIB, is a pivotal member of the hypervalent iodine(III) reagent family. These reagents have become indispensable tools in modern organic synthesis, largely due to their character as environmentally benign and easy-to-handle alternatives to traditional heavy metal oxidants.[1] [2] HMSIB is a stable, crystalline solid that serves as a powerful electrophilic oxidant and a versatile reagent for transferring the methanesulfonyloxy (mesyloxy) group to a variety of nucleophilic substrates.

Its primary utility lies in the α -functionalization of carbonyl compounds, the facilitation of oxidative cyclizations, and its involvement in unique rearrangement reactions.[3][4][5] This

guide provides an in-depth exploration of HMSIB, detailing the causality behind experimental choices, providing robust protocols for its key applications, and offering insights for researchers in synthetic chemistry and drug development.

Property	Value
Synonyms	[Hydroxy(mesyloxy)iodo]benzene, Phenylidosohydroxy Methanesulfonate[5][6]
CAS Number	105551-42-6[5][7][8]
Molecular Formula	C ₇ H ₉ IO ₄ S[9][10]
Molecular Weight	316.11 g/mol [9][10]
Appearance	White to off-white crystalline powder[5][6]
Melting Point	120-124 °C[5][6]
Purity	Typically >98.0%[5][6]

Critical Safety and Handling Protocols

Proper handling of HMSIB is essential to ensure laboratory safety. The reagent is classified as a skin and eye irritant.[6] Adherence to the following guidelines is mandatory.

- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5][6]
- **Handling:** Conduct all manipulations in a well-ventilated chemical fume hood.[7] Avoid generating dust.[11] Use non-sparking tools.
- **Storage:** Store the reagent in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.[7] A recommended storage temperature is below 15°C.[5]
- **Spill & Disposal:** In case of a spill, use personal protective equipment, sweep up the solid material, and place it in a suitable, closed container for disposal.[11] Dispose of waste in accordance with local, state, and federal regulations.
- **First Aid:**

- Skin Contact: Immediately wash with plenty of soap and water.[11] If irritation occurs, seek medical advice.
- Eye Contact: Rinse cautiously with water for at least 15 minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]

Core Application: α -Mesyloxylation of Carbonyl Compounds

The most prominent application of HMSIB is the direct α -mesyloxylation of ketones and other carbonyl compounds. The resulting α -sulfonyloxy ketones are highly valuable synthetic intermediates, particularly for the construction of various heterocyclic systems.[12]

Mechanistic Rationale

The efficacy of HMSIB in this transformation stems from its electronic properties. The iodine(III) center is hypervalent and electrophilic, bonded to a hydroxyl group and an excellent mesyloxy leaving group. The reaction proceeds via the nucleophilic attack of the enol or enolate form of the ketone onto the electrophilic iodine center. This is followed by a reductive elimination step where the mesyloxy group is transferred to the α -carbon, and iodobenzene is released as a byproduct. The choice of solvent and temperature can significantly influence the reaction rate by affecting the equilibrium concentration of the enol/enolate.

Caption: General mechanism for the α -mesyloxylation of ketones using HMSIB.

Detailed Protocol: α -Mesyloxylation of Acetophenone

This protocol details the conversion of acetophenone to α -mesyloxyacetophenone. The principles can be adapted for a wide range of enolizable ketones.

Materials:

- Acetophenone
- **[Hydroxy(methanesulfonyloxy)iodo]benzene (HMSIB)**

- Acetonitrile (CH₃CN), anhydrous
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, condenser
- Standard glassware for workup and purification

Procedure:

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.20 g, 10 mmol, 1.0 equiv.).
- **Dissolution:** Add 50 mL of anhydrous acetonitrile to the flask and stir until the acetophenone is fully dissolved.
- **Reagent Addition:** Add HMSIB (3.48 g, 11 mmol, 1.1 equiv.) to the solution in one portion at room temperature.
- **Reaction:** Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. Insight: For less reactive or sterically hindered ketones, reaction times may be longer. The use of ultrasound has been shown to dramatically accelerate analogous α -tosyloxylation reactions by dispersing the reagent.[\[13\]](#)
- **Workup - Quenching and Extraction:**
 - Allow the reaction mixture to cool to room temperature.
 - Remove the acetonitrile under reduced pressure using a rotary evaporator.
 - Dissolve the resulting residue in 100 mL of dichloromethane.[\[13\]](#)

- Transfer the solution to a separatory funnel and wash with 50 mL of saturated aqueous NaHCO₃, followed by 50 mL of water.[13]
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure α -mesyloxyacetophenone.

Substrate Scope and Performance

The α -sulfonyloxylation reaction is broadly applicable. The following table, based on data from analogous α -tosyloxylation reactions with HTIB, illustrates the expected performance across different ketone substrates.

Substrate	Product	Typical Reaction Time (Reflux)	Typical Yield	Reference
Acetophenone	2-Tosyloxy-1-phenylethanone	10 min	98%	[13]
Propiophenone	1-Phenyl-2-tosyloxypropan-1-one	10 min	95%	[13]
Cyclopentanone	2-Tosyloxycyclopentanone	30 min	80%	[13]
Cyclohexanone	2-Tosyloxycyclohexanone	30 min	90%	[13]
2-Acetylthiophene	2-Tosyloxy-1-(thiophen-2-yl)ethanone	10 min	98%	[13]

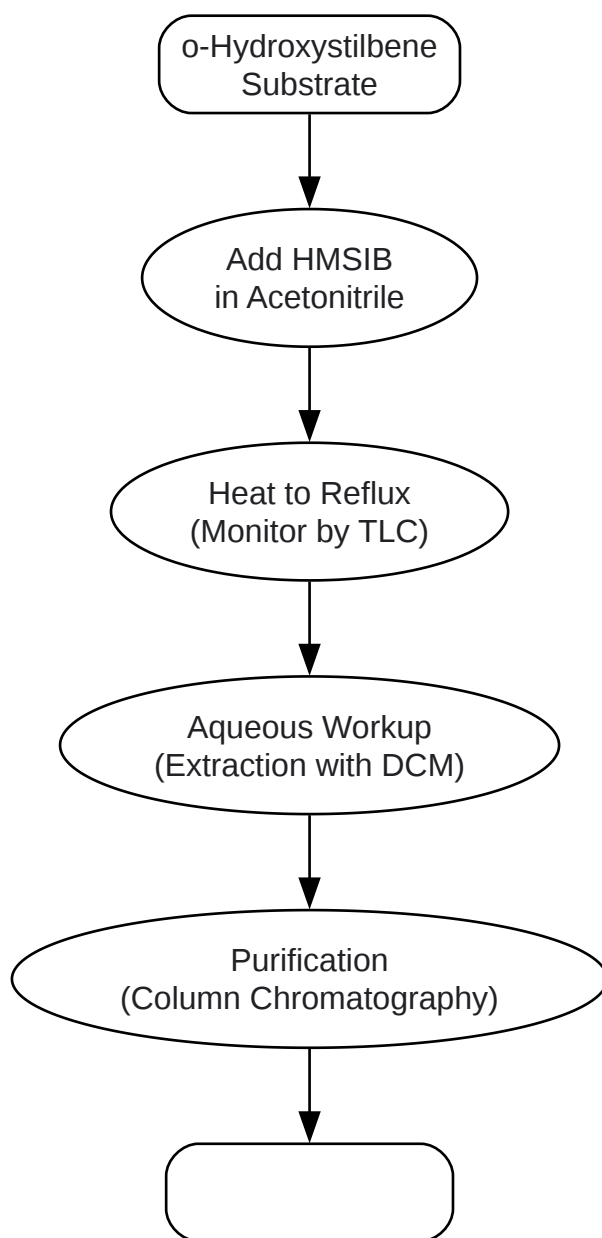
Note: Data presented is for α -tosyloxylation using [Hydroxy(tosyloxy)iodo]benzene (HTIB) under reflux in acetonitrile, which serves as a reliable performance indicator for the analogous mesyloxylation with HMSIB.

Advanced Application: Oxidative Intramolecular Cyclization

Hypervalent iodine reagents are highly effective in promoting oxidative cyclizations to form heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.^[14] HMSIB can be used to synthesize 2-arylbenzofurans from readily available o-hydroxystilbenes.

Rationale and Workflow

The reaction is initiated by the coordination of the phenolic oxygen of the o-hydroxystilbene to the iodine(III) center of HMSIB. This enhances the electrophilicity of the alkene. A subsequent intramolecular nucleophilic attack by the oxygen onto the double bond forms a five-membered ring. Reductive elimination of iodobenzene and loss of methanesulfonic acid drives the reaction forward, leading to the aromatized benzofuran product.



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Caption: Experimental workflow for the synthesis of 2-arylbenzofurans via HMSIB.

Protocol: Synthesis of 2-Phenylbenzofuran

This protocol is adapted from established procedures using other hypervalent iodine reagents for the same transformation.[14]

Materials:

- (E)-2-Styrylphenol
- **[Hydroxy(methanesulfonyloxy)iodo]benzene (HMSIB)**
- Acetonitrile (CH₃CN), anhydrous
- Dichloromethane (DCM)
- Brine solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- **Reaction Setup:** In a 50 mL round-bottom flask, dissolve (E)-2-styrylphenol (196 mg, 1.0 mmol, 1.0 equiv.) in 10 mL of anhydrous acetonitrile.
- **Reagent Addition:** Add HMSIB (379 mg, 1.2 mmol, 1.2 equiv.) to the solution.
- **Reaction:** Stir the mixture at room temperature or gently heat to 50°C. The reaction is generally complete within 1-3 hours. Monitor by TLC for the disappearance of the starting material. Insight: Electron-donating groups on the stilbene aromatic rings can accelerate the reaction, while electron-withdrawing groups may require longer reaction times or higher temperatures.[\[14\]](#)
- **Workup:**
 - Cool the reaction to room temperature and quench with 20 mL of water.
 - Extract the aqueous layer with dichloromethane (3 x 20 mL).
 - Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
- **Purification:** Filter the drying agent, concentrate the solvent under reduced pressure, and purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-phenylbenzofuran.

Troubleshooting Guide

Problem	Potential Cause(s)	Recommended Solution(s)
Incomplete Reaction / Low Conversion	1. Insufficient reaction time or temperature. 2. Deactivated substrate. 3. Impure or degraded HMSIB reagent.	1. Increase reaction time and/or temperature. Monitor closely by TLC. 2. For difficult substrates, consider using a more polar or fluorinated solvent to enhance reagent reactivity. ^[15] 3. Use freshly purchased or properly stored reagent. Check purity if possible.
Formation of Multiple Side Products	1. Reaction temperature is too high, leading to decomposition. 2. Substrate is sensitive to oxidative conditions. 3. Presence of water in the reaction medium.	1. Run the reaction at a lower temperature for a longer duration. 2. Use a milder hypervalent iodine reagent or add radical inhibitors if side reactions are suspected. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Low Isolated Yield	1. Product loss during aqueous workup. 2. Inefficient purification.	1. Perform additional extractions from the aqueous layer. 2. Optimize the eluent system for column chromatography to ensure good separation from byproducts like iodobenzene.

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